

Application Notes and Protocols for GR103545 Receptor Occupancy Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting receptor occupancy (RO) studies of the kappa-opioid receptor (KOR) using the selective agonist **GR103545**. The primary methodologies covered are in vivo Positron Emission Tomography (PET) imaging with the radioligand [11C]**GR103545** and in vitro receptor binding assays.

Introduction

GR103545 is a potent and selective agonist for the kappa-opioid receptor (KOR), a key target in the central nervous system implicated in mood disorders, addiction, and pain.[1][2] Determining the degree to which a therapeutic agent binds to and occupies KORs at various doses is crucial for optimizing drug development.[3][4] Receptor occupancy studies with **GR103545**, particularly using PET imaging, offer a quantitative method to assess the in vivo potency and dose-response relationship of novel KOR-targeting drugs.[5][6]

The radiolabeled version of **GR103545**, [¹¹C]**GR103545**, has demonstrated its utility as a PET tracer for imaging and quantifying KORs in both human and non-human primate brains.[2][7] Although it exhibits some challenges, such as slow kinetics, it is considered a suitable tool for receptor occupancy studies, especially those aiming for high occupancy levels.[5]

Key Quantitative Data Summary



The following tables summarize key binding affinity and in vivo imaging parameters for **GR103545**, derived from published studies.

Table 1: In Vitro Binding Affinity of GR103545

Receptor Subtype	Binding Affinity (Ki)	Selectivity vs. µ-	Selectivity vs. δ-
	[nM]	opioid receptor	opioid receptor
Kappa-opioid receptor (KOR)	0.02 ± 0.01	~600-fold	~20,000-fold

Data obtained from studies using cells transfected with cloned human opioid receptors.[8]

Table 2: In Vivo Parameters for [11C]GR103545 PET in Humans

Parameter	Value	Description
In vivo K D	0.069 nM	The equilibrium dissociation constant in a living system, indicating the affinity of the radioligand for the receptor.
V ND	3.4 ± 0.9 mL/cm ³	Non-displaceable distribution volume, representing the concentration of the radiotracer in tissue that is not specifically bound to the target receptor.
Test-Retest Variability (V T)	~15%	The variability in the total distribution volume (V T) upon repeated measurements.

These parameters were estimated from human PET studies.[5]

Table 3: Example Receptor Occupancy Data for a KOR Antagonist (PF-04455242)

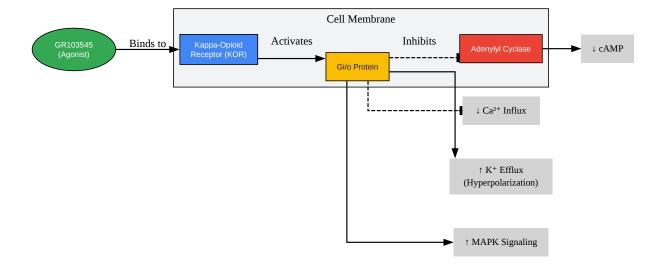


Parameter	Value
IC 50	55 ng/mL

This value was determined from receptor occupancy studies in humans using [11C]**GR103545** PET.[5]

Signaling Pathway and Experimental Workflow

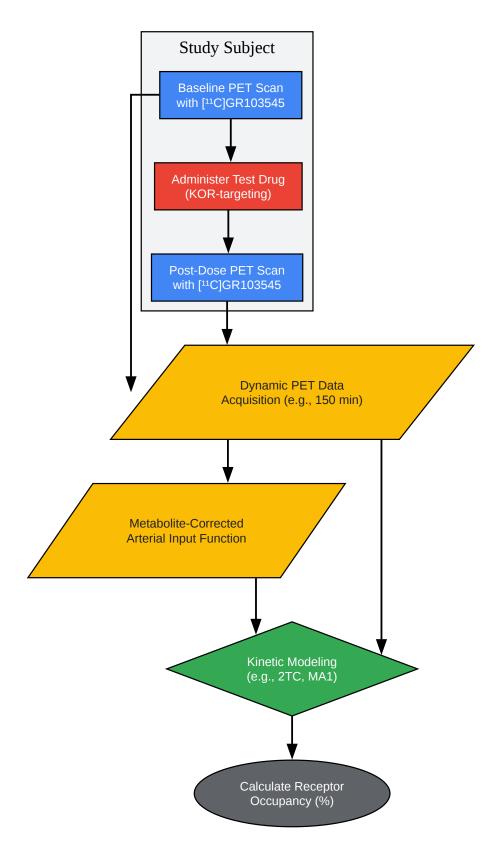
The following diagrams illustrate the kappa-opioid receptor signaling pathway and the general workflow for a receptor occupancy study using [11C]**GR103545** PET.



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Figure 1: Simplified Kappa-Opioid Receptor Signaling Pathway.





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Figure 2: Experimental Workflow for a [11C]**GR103545** PET Receptor Occupancy Study.



Experimental Protocols

Protocol 1: In Vivo Receptor Occupancy Measurement using [11C]GR103545 PET

This protocol outlines the key steps for a human PET study to determine the receptor occupancy of a novel KOR-targeting drug.

- 1. Subject Selection and Preparation:
- Recruit healthy volunteers or the target patient population.
- Obtain informed consent and ensure all ethical guidelines are followed.
- Subjects should abstain from any medications that may interfere with the opioid system for a specified period before the study.
- Subjects should fast for at least 4 hours prior to radiotracer injection.
- 2. Radiotracer Synthesis:
- [¹¹C]**GR103545** is synthesized using a two-step, one-pot procedure from a desmethoxycarbonyl precursor.[9]
- The final product must pass quality control tests for radiochemical purity, chemical purity, and specific activity.
- 3. PET Imaging Procedure:
- Baseline Scan:
 - Position the subject in the PET scanner.
 - Acquire a transmission scan for attenuation correction.
 - Administer a bolus injection of [11C]GR103545 intravenously.
 - Begin dynamic PET data acquisition for a duration of up to 150 minutes.



- Simultaneously, perform arterial blood sampling to measure the metabolite-corrected arterial input function.
- Drug Administration:
 - Administer the test drug at the desired dose and route.
 - The timing between drug administration and the post-dose scan should be determined by the pharmacokinetics of the test drug.
- Post-Dose Scan:
 - Repeat the PET imaging procedure as described for the baseline scan.
- 4. Data Analysis:
- Reconstruct the dynamic PET images.
- Define regions of interest (ROIs) on the images corresponding to brain areas with high KOR density (e.g., striatum, cingulate cortex) and a reference region with low KOR density (e.g., cerebellum, although some studies suggest no suitable reference region exists for this tracer).[5][8]
- Generate time-activity curves (TACs) for each ROI.
- Analyze the TACs using a two-tissue compartment model (2TC) or multilinear analysis (MA1)
 to derive the regional total distribution volume (V T).[5]
- Calculate receptor occupancy (RO) using the following formula:
 - RO (%) = [(V T_baseline V T_post-dose) / (V T_baseline V ND)] * 100
 - Where V T_baseline is the total distribution volume at baseline, V T_post-dose is the total distribution volume after drug administration, and V ND is the non-displaceable distribution volume.

Protocol 2: In Vitro Competitive Receptor Binding Assay

Methodological & Application





This protocol describes a method to determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor by competing against a radiolabeled ligand.

1. Materials:

- Cell membranes prepared from a cell line stably expressing the human kappa-opioid receptor.
- Radioligand (e.g., [3H]diprenorphine or another suitable KOR radioligand).
- Unlabeled **GR103545** (as a reference compound).
- Test compounds.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation fluid and vials.
- Glass fiber filters.
- Filtration apparatus.
- · Scintillation counter.
- 2. Assay Procedure:
- Prepare serial dilutions of the test compound and the reference compound (unlabeled GR103545).
- In a series of tubes, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or reference compound.
- Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a potent unlabeled ligand like naloxone).
- Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).



- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- 3. Data Analysis:
- Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC 50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
 - Ki = IC 50 / (1 + [L]/K d)
 - Where [L] is the concentration of the radioligand and K d is the equilibrium dissociation constant of the radioligand for the receptor.

These protocols provide a foundation for conducting robust receptor occupancy studies with **GR103545**. Researchers should adapt and validate these methods based on their specific experimental objectives and available resources.

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